4-Amino-1-propyl-2-pyrrolidinone
Overview
Description
“4-Amino-1-propyl-2-pyrrolidinone” is a chemical compound with the CAS Number: 1255717-37-3 . It’s a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, like “this compound”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidin-2-one derivatives can undergo various chemical reactions. For instance, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.66 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 2 .Scientific Research Applications
Synthesis of Biological Compounds
4-Amino-1-propyl-2-pyrrolidinone derivatives, particularly 4-hydroxy-2-pyrrolidinones, play a crucial role in synthesizing biologically significant compounds. They serve as synthetic subunits or chiral templates for creating various pyrrolidine alkaloids and γ-amino acids, essential in neurobiology (Park, Paik, & Lee, 2003). Additionally, these derivatives are used to produce functionalized pyrrolidines and other natural products, facilitated by gold-catalyzed cyclization approaches (Gouault et al., 2009).
Development of Chemosensors and Functional Materials
This compound derivatives are instrumental in developing novel chemosensors and functional materials. For instance, a study demonstrated the creation of a fluorescent poly(pyridine-imide) acid chemosensor using a diamine containing heterocyclic pyridine and triphenylamine substituents (Wang, Liou, Liaw, & Chen, 2008). This chemosensor exhibits unique properties like thermal stability, high glass transition temperature, and the ability to act as an “off–on” fluorescent switcher for acids.
Catalysis and Asymmetric Organocatalysis
Pyrrolidinone derivatives, including those based on this compound, find application in catalysis. They are part of ligands for asymmetric catalysis and organocatalysis, contributing to various asymmetric reactions of organic compounds. This includes reactions like aldol reactions, Mannich reactions, and Michael additions, which are crucial in green chemistry and technology applications (Zlotin, 2015).
Antioxidant Activity
Studies have shown that derivatives of this compound, such as 3-pyrroline-2-ones, exhibit significant antioxidant activity. These compounds play a structural role in bioactive natural compounds and can effectively scavenge radicals, comparable to conventional antioxidants like melatonin and gallic acid (Nguyen et al., 2022).
Medicinal Chemistry and Drug Synthesis
Pyrrolidinone derivatives are exceedingly important in medicinal chemistry. They are used in synthesizing neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. These derivatives serve as precursors for various medicinal compounds, highlighting their significance in drug synthesis and development (Capon, Avery, Purdey, & Abell, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Analysis
Biochemical Properties
4-Amino-1-propyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression, which can alter cellular functions. These molecular interactions are essential for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can influence its efficacy, and its degradation products may have different biological activities. Long-term exposure to this compound can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can impact its overall efficacy and function .
Subcellular Localization
This compound’s subcellular localization is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
4-amino-1-propylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-9-5-6(8)4-7(9)10/h6H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUJYPZJPWCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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